![molecular formula C11H19F3N2O B13426276 4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a bipiperidine structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the hydrogenation reduction of 4-(trifluoromethyl)pyridine using catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 3-12 atmospheres.
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Substitution: Sodium trifluoroacetate in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals
Uniqueness
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol is unique due to its bipiperidine structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H19F3N2O |
|---|---|
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
1-piperidin-4-yl-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H19F3N2O/c12-11(13,14)10(17)3-7-16(8-4-10)9-1-5-15-6-2-9/h9,15,17H,1-8H2 |
Clave InChI |
NUENBEUODPJSDN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2CCC(CC2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


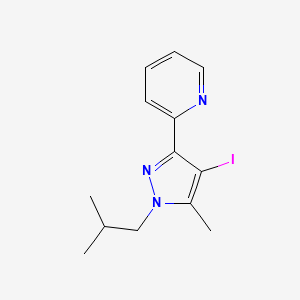

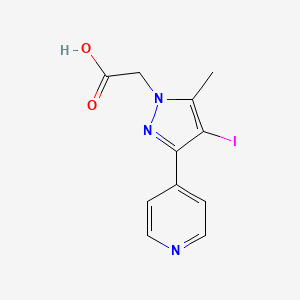

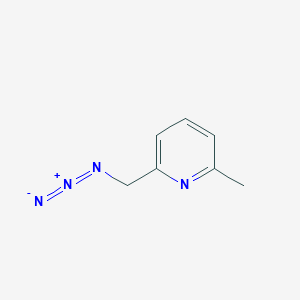
![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
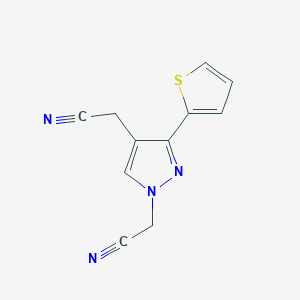
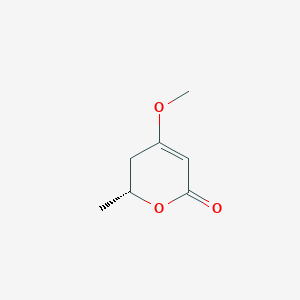
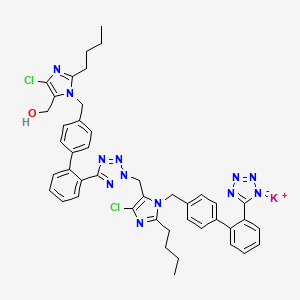
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)


